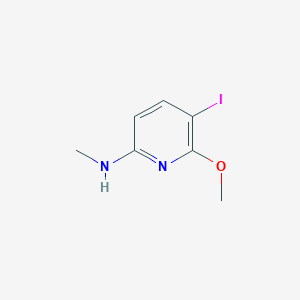

5-iodo-6-methoxy-N-methyl-2-pyridinamine

Description

5-Iodo-6-methoxy-N-methyl-2-pyridinamine is a substituted pyridine derivative characterized by a halogen (iodine) at the 5-position, a methoxy group at the 6-position, and an N-methylamine moiety at the 2-position of the pyridine ring. Its structural features—iodine’s bulkiness, methoxy’s electron-donating properties, and the methylamine’s basicity—contribute to unique physicochemical properties, such as solubility, stability, and binding affinity, which distinguish it from related pyridine derivatives.

Properties

Molecular Formula |

C7H9IN2O |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

5-iodo-6-methoxy-N-methylpyridin-2-amine |

InChI |

InChI=1S/C7H9IN2O/c1-9-6-4-3-5(8)7(10-6)11-2/h3-4H,1-2H3,(H,9,10) |

InChI Key |

PJAOQCURGAXXEK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=C(C=C1)I)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-iodo-6-methoxy-N-methyl-2-pyridinamine, highlighting differences in substituents, molecular weights, and biological relevance:

Key Comparative Insights

Halogen Substitution: The iodine atom in this compound enhances steric bulk and polarizability compared to chlorine or methyl groups in analogues like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine or 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine . This may improve binding to hydrophobic enzyme pockets or increase resistance to metabolic degradation.

Methoxy vs. This contrasts with methyl groups in 5-iodo-6-methylpyridin-2-amine, which offer steric hindrance without electronic modulation .

Biological Activity: Pyrimidine analogues like 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine demonstrate inhibitory activity against methionine aminopeptidases (MetAPs), critical for tumor growth . 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is noted for antiviral properties, suggesting that halogen-methoxy combinations in heterocycles may broadly enhance bioactivity .

Synthetic Accessibility :

- The synthesis of this compound likely involves iodination of a methoxy-substituted pyridine precursor, followed by N-methylation. This contrasts with the LiAlH4-mediated reductions and palladium-catalyzed couplings used for pyrimidine derivatives in .

Physicochemical and Pharmacokinetic Comparison

- However, iodine’s hydrophobicity may offset this benefit.

- Stability : Iodine’s susceptibility to photodegradation may necessitate stabilization strategies, whereas chlorine-substituted compounds (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) are more chemically inert .

- Bioavailability : N-methylation in the target compound may enhance membrane permeability compared to primary amines like 5-methoxy-6-methylpyridin-2-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.